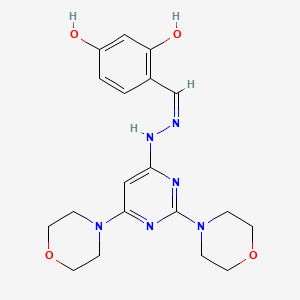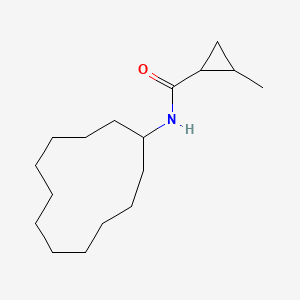
2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as DHBMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell growth and survival. 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress, and anti-inflammatory activity. 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its high purity and yield, which makes it suitable for use in various lab experiments. 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is also stable and can be stored for long periods without degradation. However, one of the limitations of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, including the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to fully understand the mechanism of action of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone and its potential side effects. Additionally, the development of more efficient synthesis methods and the optimization of existing methods can help to improve the yield and purity of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone.
Méthodes De Synthèse
2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone can be synthesized using various methods, including the reaction of 2,4-dihydroxybenzaldehyde with 2,6-di-4-morpholinyl-4-pyrimidinylhydrazine in the presence of a catalyst. This method has been optimized to produce high yields of 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone with a purity of over 98%.
Applications De Recherche Scientifique
2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antiviral activity. In cancer research, 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to protect neurons from oxidative stress and reduce inflammation. In antiviral activity, 2,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the replication of the hepatitis B virus.
Propriétés
IUPAC Name |
4-[(Z)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c26-15-2-1-14(16(27)11-15)13-20-23-17-12-18(24-3-7-28-8-4-24)22-19(21-17)25-5-9-29-10-6-25/h1-2,11-13,26-27H,3-10H2,(H,21,22,23)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKMKUNXUMLCNH-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C\C3=C(C=C(C=C3)O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-[(2,6-dimorpholinopyrimidin-4-yl)hydrazono]methyl]benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)
![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)
![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)


![2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride](/img/structure/B6057165.png)

![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6057175.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6057183.png)
![N-(4-chlorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6057209.png)
![7-(3-methylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057216.png)
![4-{1-[4-(3-thienyl)phenyl]ethyl}morpholine](/img/structure/B6057226.png)
![4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6057231.png)